

S-1 Methanandamide as a stable anandamide analog

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Compound of Interest

Compound Name: S-1 Methanandamide

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An in-depth technical guide on **S-1 Methanandamide**, a stable analog of the endogenous cannabinoid anandamide, designed for researchers, scientists, and drug development professionals.

Introduction

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. However, its therapeutic potential is limited by its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH).[1][2] Methanandamide is a synthetic, metabolically stable analog of anandamide, designed to resist FAAH hydrolysis, thus offering a longer duration of action for studying the endocannabinoid system.[3][4][5] This guide focuses on the S-1 enantiomer of methanandamide, detailing its pharmacological properties, signaling mechanisms, and the experimental protocols used for its characterization.

Methanandamide exists as two chiral congeners, (R)-Methanandamide and (S)-Methanandamide. The (R)-enantiomer is notably more potent in its interaction with cannabinoid receptors. However, understanding the properties of the (S)-enantiomer is crucial for a comprehensive structure-activity relationship analysis of anandamide analogs.

Pharmacological Data

S-1 Methanandamide's primary pharmacological action is as a ligand for the cannabinoid receptor type 1 (CB1). Its binding affinity and functional potency have been characterized and

are often compared to its parent compound, anandamide, and its more potent stereoisomer, (R)-Methanandamide.

Receptor Binding Affinities

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (K_i), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Compound	Receptor	K_i (nM)	Species/Assay Notes
S-1 Methanandamide	CB1	173 - 175	Displacement of [3 H]CP 55,940 in rat brain membranes
(R)-Methanandamide	CB1	20	Displacement of [3 H]CP 55,940 in rat forebrain membranes
Anandamide (AEA)	CB1	78	Displacement of [3 H]CP 55,940 in rat forebrain membranes

Functional Potency

Functional assays measure the biological response elicited by a ligand. The half-maximal effective concentration (EC_{50}) or inhibitory concentration (IC_{50}) are common measures of potency.

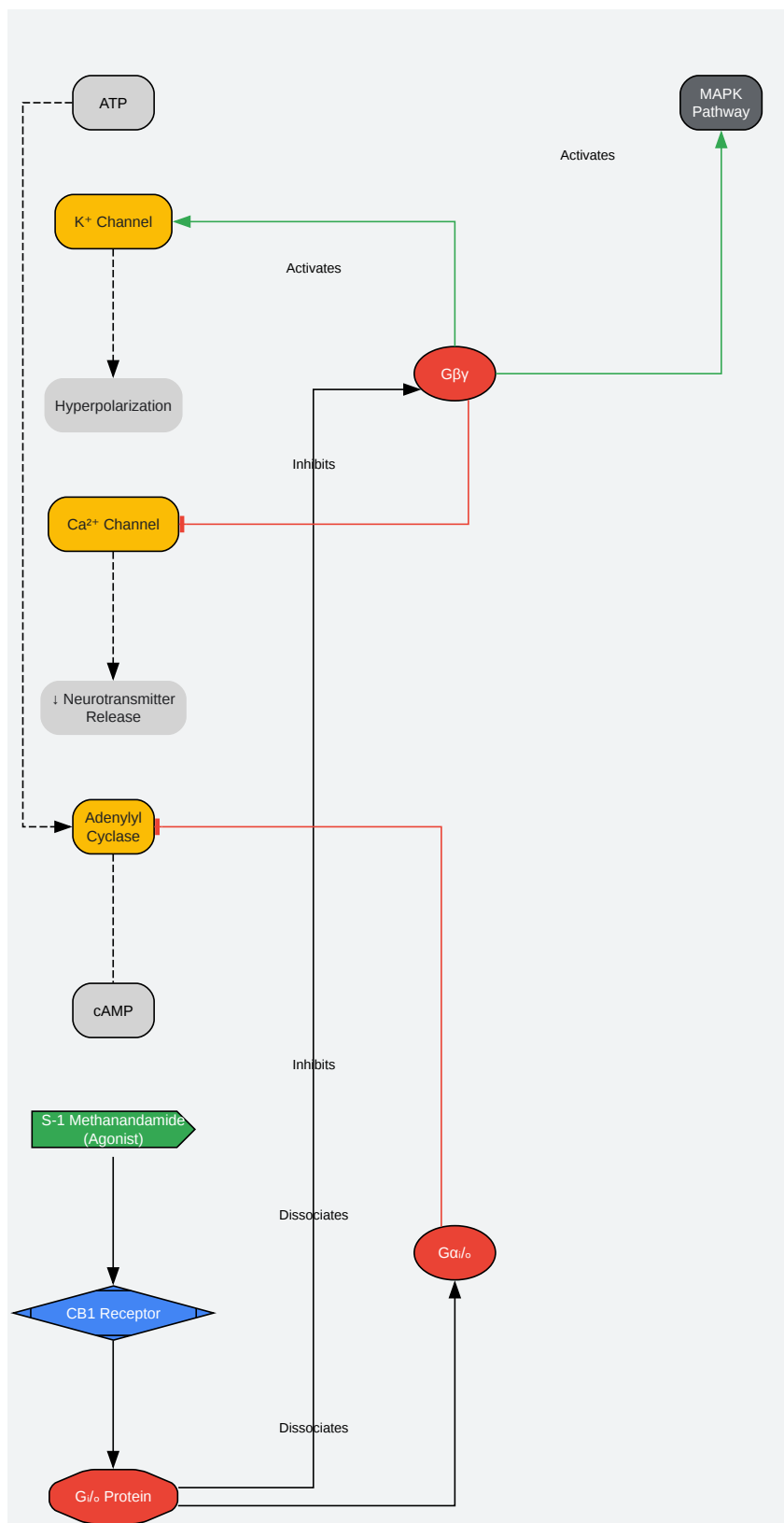
Compound	Assay	IC_{50} (nM)	Assay Notes
S-1 Methanandamide	Inhibition of twitch response	230	Electrically-evoked contractions in mouse vas deferens
(R)-Methanandamide	Inhibition of twitch response	30	Electrically-evoked contractions in mouse vas deferens

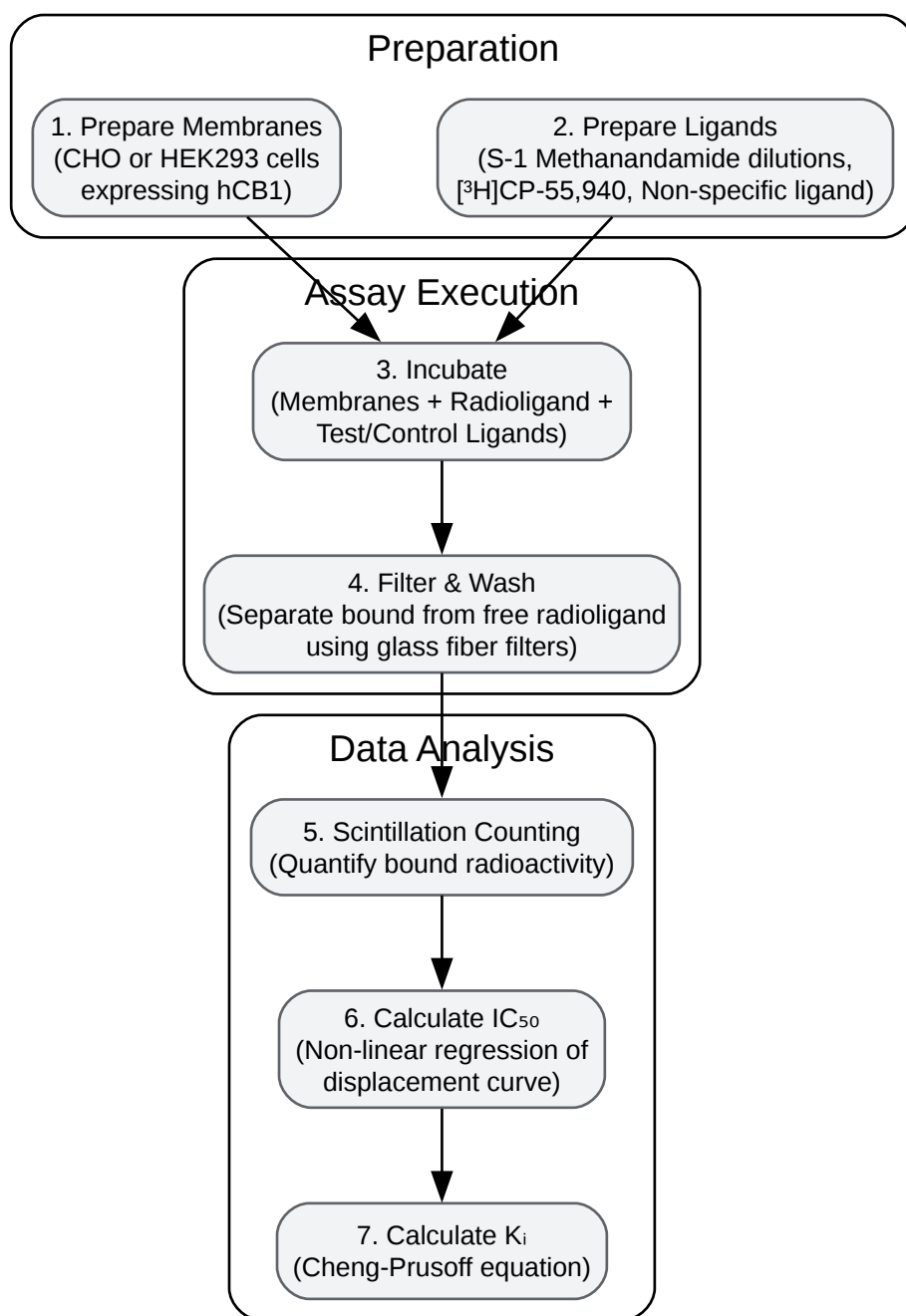
Signaling Pathways

S-1 Methanandamide, as a CB1 receptor agonist, activates intracellular signaling cascades typical of this G-protein coupled receptor (GPCR). The CB1 receptor primarily couples to inhibitory G-proteins (G_{i/o}).

Activation of the CB1 receptor by an agonist like **S-1 Methanandamide** initiates the following events:

- **G-Protein Activation:** The G_{i/o} protein is activated, leading to the dissociation of its α and $\beta\gamma$ subunits.
- **Inhibition of Adenylyl Cyclase:** The G $\alpha_{i/o}$ subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).
- **Modulation of Ion Channels:**
 - The G $\beta\gamma$ subunit directly inhibits presynaptic N- and P/Q-type voltage-gated calcium channels (VGCC), reducing neurotransmitter release.
 - The G $\beta\gamma$ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
- **Activation of MAPK Pathway:** CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, influencing gene expression and cell proliferation.





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